molecular formula C16H12N2O3S B2672976 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methylbenzamide CAS No. 892853-19-9

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methylbenzamide

Cat. No. B2672976
CAS RN: 892853-19-9
M. Wt: 312.34
InChI Key: NFDYOUTYVPTTHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methylbenzamide” involves a multi-step process. Starting from commercially available reactants, the core units can be prepared in a simple manner . Then, the benzene core can be derivatized via lithiation and their photophysical properties can be adjusted as desired .


Molecular Structure Analysis

The molecular structure of “N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methylbenzamide” is complex. It is characterized by the presence of a benzothiazole core, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The molecular weight of a similar compound, “N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide”, is 384.45.


Chemical Reactions Analysis

The chemical reactions involving “N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methylbenzamide” are complex and can involve multiple steps. For instance, the synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .

Scientific Research Applications

Anticonvulsant Activity

The compound has been investigated for its potential as an anticonvulsant agent. Researchers synthesized it through an efficient one-pot three-component reaction, combining sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile. The resulting [1,3]dioxolo[4’,5’:6,7]chromeno[2,3-b]pyridines were screened for anticonvulsant activity using MES (maximal electroshock seizure) and sc PTZ (pentylenetetrazole) tests. Notably, analog 4h demonstrated significant therapeutic efficacy with minimal toxicity, making it a promising candidate for future neurotherapeutic development .

Antitumor Properties

Another avenue of exploration involves the compound’s antitumor potential. Novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated against HeLa, A549, and MCF-7 cell lines. Some of these compounds exhibited potent growth inhibition properties, with IC50 values below 5 μM. These findings suggest a potential role in cancer therapy .

Fluorescent Dyes

Researchers have also explored the compound as a core unit for synthesizing novel fluorescent dyes. Starting from commercially available reactants (such as sesamol and 1,2,4,5-tetrachlorobenzene), the core unit was efficiently prepared. These dyes hold promise for various applications, including bioimaging and sensing .

Pb²⁺ Sensor

In a different context, the compound was modified onto a glassy carbon electrode (GCE) via an electrochemical approach to create a sensitive and selective Pb²⁺ sensor. This sensor could find applications in environmental monitoring and heavy metal detection .

Electronic Structure Studies

The compound’s electronic structure and electron delocalization have been investigated using X-ray analysis and ab initio calculations. These studies provide insights into its behavior and reactivity, which can guide further functionalization and applications .

Neurotherapeutic Leads

Finally, the detailed molecular modeling studies of the active analogs have positioned them as potential leads for the development of effective neurotherapeutic agents. Their stability, interactions, and anticonvulsant properties make them valuable candidates for future drug discovery .

Future Directions

The future directions for “N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methylbenzamide” could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules . It could also involve exploring its potential applications in various fields of research and industry.

properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-9-2-4-10(5-3-9)15(19)18-16-17-11-6-12-13(21-8-20-12)7-14(11)22-16/h2-7H,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDYOUTYVPTTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methylbenzamide

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